(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE
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Overview
Description
(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE is an organic compound with a complex structure It features a chlorophenyl group, a methoxyphenyl group, a cyano group, and a dimethylphenyl group
Preparation Methods
The synthesis of (2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Nucleophilic Substitution:
Amidation: The final step often involves the formation of the amide bond through the reaction of an amine with an activated carboxylic acid derivative.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce various functional groups onto the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.
Scientific Research Applications
(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to (2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE include other cyano-substituted amides and chlorophenyl derivatives. These compounds may share similar chemical properties and reactivity but differ in their biological activity and applications. For example:
Phenolic Compounds: Compounds like chlorogenic acid and rosmarinic acid have different functional groups and applications but may share some chemical reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-17-6-7-18(2)24(12-17)28-25(29)21(15-27)13-20-4-3-5-23(14-20)30-16-19-8-10-22(26)11-9-19/h3-14H,16H2,1-2H3,(H,28,29)/b21-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBXLUKJNUHITC-FYJGNVAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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